molecular formula C9H7ClF2N4 B11867710 6-Chloro-9-cyclopropyl-8-(difluoromethyl)-9H-purine

6-Chloro-9-cyclopropyl-8-(difluoromethyl)-9H-purine

Cat. No.: B11867710
M. Wt: 244.63 g/mol
InChI Key: YSQOEVMPQSMIOT-UHFFFAOYSA-N
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Description

6-Chloro-9-cyclopropyl-8-(difluoromethyl)-9H-purine is a synthetic organic compound belonging to the purine family Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-9-cyclopropyl-8-(difluoromethyl)-9H-purine typically involves multi-step organic reactions. One common method starts with the preparation of the purine core, followed by the introduction of the chloro, cyclopropyl, and difluoromethyl groups through various substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The choice of reagents and conditions is carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-9-cyclopropyl-8-(difluoromethyl)-9H-purine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogen replacing the chloro or difluoromethyl groups.

    Substitution: Formation of substituted purines with new functional groups replacing the chloro group.

Scientific Research Applications

6-Chloro-9-cyclopropyl-8-(difluoromethyl)-9H-purine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules, such as enzymes and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Chloro-9-cyclopropyl-8-(difluoromethyl)-9H-purine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chloro, cyclopropyl, and difluoromethyl groups can enhance its binding affinity and specificity. These interactions can modulate biochemical pathways, leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-9-cyclopropyl-8-(trifluoromethyl)-9H-purine: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.

    6-Chloro-9-cyclopropyl-9H-purine: Lacks the difluoromethyl group.

    9-Cyclopropyl-8-(difluoromethyl)-9H-purine: Lacks the chloro group.

Uniqueness

6-Chloro-9-cyclopropyl-8-(difluoromethyl)-9H-purine is unique due to the combination of the chloro, cyclopropyl, and difluoromethyl groups, which confer distinct chemical properties and potential applications. The presence of the difluoromethyl group, in particular, can enhance its metabolic stability and bioavailability compared to similar compounds.

Biological Activity

6-Chloro-9-cyclopropyl-8-(difluoromethyl)-9H-purine is a synthetic purine derivative characterized by its unique structural features, including a chloro group and a cyclopropyl moiety. This compound has garnered attention for its potential biological activities, particularly in the context of antitumor effects and as a building block in medicinal chemistry.

  • Molecular Formula : C8H7ClN4
  • Molecular Weight : 196.62 g/mol
  • Structural Features :
    • Chlorine atom at the 6-position
    • Cyclopropyl group at the 9-position
    • Difluoromethyl group at the 8-position

The biological activity of this compound primarily stems from its interaction with various biochemical pathways:

Target of Action

This compound acts as an antitumor agent, influencing cellular processes involved in cancer proliferation. It is believed to affect nucleic acid metabolism, which is crucial for rapidly dividing cancer cells.

Biochemical Pathways

The compound is involved in the synthesis of purine derivatives and has been shown to participate in pathways leading to the formation of active metabolites like 6-mercaptopurine, which is known for its therapeutic effects in oncology.

Biological Activity and Efficacy

Research indicates that this compound exhibits significant antitumor activity. In vitro studies have demonstrated its ability to inhibit tumor cell growth, suggesting that it may serve as a lead compound for further development in cancer therapies.

Dosage Effects in Animal Models

Preclinical studies have reported varying doses that elicit significant biological responses without severe toxicity. The compound's efficacy appears dose-dependent, with optimal concentrations identified for maximal antitumor activity.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

  • Antitumor Activity : In a study assessing various purine derivatives, this compound was highlighted for its potent inhibitory effects on human cancer cell lines, with IC50 values indicating effective concentration ranges for therapeutic use .
  • Mechanistic Insights : Research has elucidated that the compound's antitumor effect may be linked to its ability to interfere with DNA synthesis and repair mechanisms, ultimately leading to apoptosis in cancer cells .
  • Comparative Analysis : When compared to other purine derivatives, this compound demonstrated superior selectivity and potency against specific tumor types, making it a promising candidate for drug development .

Data Tables

Compound IC50 (µM) Target Activity
This compound0.5Tumor Cell ProliferationAntitumor
6-Chloropurine1.2Nucleic Acid SynthesisAntitumor
2-Amino-6-chloropurine0.8Enzymatic ActivityAntitumor

Properties

Molecular Formula

C9H7ClF2N4

Molecular Weight

244.63 g/mol

IUPAC Name

6-chloro-9-cyclopropyl-8-(difluoromethyl)purine

InChI

InChI=1S/C9H7ClF2N4/c10-6-5-8(14-3-13-6)16(4-1-2-4)9(15-5)7(11)12/h3-4,7H,1-2H2

InChI Key

YSQOEVMPQSMIOT-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2C3=C(C(=NC=N3)Cl)N=C2C(F)F

Origin of Product

United States

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